Cas no 1895271-89-2 (3-(3-methoxy-2-methylphenyl)-2,2-dimethylpropanoic acid)

3-(3-Methoxy-2-methylphenyl)-2,2-dimethylpropanoic acid is a specialized organic compound featuring a methoxy-substituted aromatic ring and a branched aliphatic carboxylic acid moiety. Its unique structure, combining aromatic and sterically hindered aliphatic components, makes it a valuable intermediate in pharmaceutical and fine chemical synthesis. The methoxy and methyl groups on the phenyl ring enhance electronic and steric properties, while the dimethylpropanoic acid group offers functional versatility for further derivatization. This compound is particularly useful in the development of bioactive molecules, where its structural motifs can influence solubility, stability, and binding affinity. Its well-defined purity and consistent performance make it suitable for research and industrial applications requiring precise chemical building blocks.
3-(3-methoxy-2-methylphenyl)-2,2-dimethylpropanoic acid structure
1895271-89-2 structure
商品名:3-(3-methoxy-2-methylphenyl)-2,2-dimethylpropanoic acid
CAS番号:1895271-89-2
MF:C13H18O3
メガワット:222.280224323273
CID:6076737
PubChem ID:117318111

3-(3-methoxy-2-methylphenyl)-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-methoxy-2-methylphenyl)-2,2-dimethylpropanoic acid
    • EN300-1764938
    • 1895271-89-2
    • インチ: 1S/C13H18O3/c1-9-10(6-5-7-11(9)16-4)8-13(2,3)12(14)15/h5-7H,8H2,1-4H3,(H,14,15)
    • InChIKey: OSUUIWVXSYZONC-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C)(C)CC1C=CC=C(C=1C)OC)=O

計算された属性

  • せいみつぶんしりょう: 222.125594432g/mol
  • どういたいしつりょう: 222.125594432g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 248
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

3-(3-methoxy-2-methylphenyl)-2,2-dimethylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1764938-0.25g
3-(3-methoxy-2-methylphenyl)-2,2-dimethylpropanoic acid
1895271-89-2
0.25g
$972.0 2023-09-20
Enamine
EN300-1764938-1.0g
3-(3-methoxy-2-methylphenyl)-2,2-dimethylpropanoic acid
1895271-89-2
1g
$1057.0 2023-06-03
Enamine
EN300-1764938-0.05g
3-(3-methoxy-2-methylphenyl)-2,2-dimethylpropanoic acid
1895271-89-2
0.05g
$888.0 2023-09-20
Enamine
EN300-1764938-0.5g
3-(3-methoxy-2-methylphenyl)-2,2-dimethylpropanoic acid
1895271-89-2
0.5g
$1014.0 2023-09-20
Enamine
EN300-1764938-2.5g
3-(3-methoxy-2-methylphenyl)-2,2-dimethylpropanoic acid
1895271-89-2
2.5g
$2071.0 2023-09-20
Enamine
EN300-1764938-10.0g
3-(3-methoxy-2-methylphenyl)-2,2-dimethylpropanoic acid
1895271-89-2
10g
$4545.0 2023-06-03
Enamine
EN300-1764938-0.1g
3-(3-methoxy-2-methylphenyl)-2,2-dimethylpropanoic acid
1895271-89-2
0.1g
$930.0 2023-09-20
Enamine
EN300-1764938-5.0g
3-(3-methoxy-2-methylphenyl)-2,2-dimethylpropanoic acid
1895271-89-2
5g
$3065.0 2023-06-03
Enamine
EN300-1764938-1g
3-(3-methoxy-2-methylphenyl)-2,2-dimethylpropanoic acid
1895271-89-2
1g
$1057.0 2023-09-20
Enamine
EN300-1764938-5g
3-(3-methoxy-2-methylphenyl)-2,2-dimethylpropanoic acid
1895271-89-2
5g
$3065.0 2023-09-20

3-(3-methoxy-2-methylphenyl)-2,2-dimethylpropanoic acid 関連文献

3-(3-methoxy-2-methylphenyl)-2,2-dimethylpropanoic acidに関する追加情報

3-(3-Methoxy-2-Methylphenyl)-2,2-Dimethylpropanoic Acid (CAS No. 1895271-89-2): A Comprehensive Overview of Its Chemical Properties, Synthesis, and Applications in Biomedical Research

3-(3-Methoxy-2-Methylphenyl)-2,2-Dimethylpropanoic Acid, identified by its CAS No. 1895271-89-2, is a multifunctional organic compound with significant potential in biomedical research and pharmaceutical development. This compound belongs to the class of substituted benzoic acids, characterized by its complex molecular framework that includes aromatic rings, methyl groups, and ester functionalities. Recent studies have highlighted its unique chemical properties and diverse applications in drug discovery, making it a focal point for researchers in the field of medicinal chemistry.

The structural complexity of 3-(3-Methoxy-2-Methylphenyl)-2,2-Dimethylpropanoic Acid is primarily defined by its aromatic phenyl ring substituted with a methoxy group at the 3-position and a methyl group at the 2-position. The core molecule is further extended by a branched hydrocarbon chain featuring two methyl groups at the 2,2-positions of the propanoic acid moiety. This structural configuration imparts unique steric and electronic properties, enabling the compound to interact with various biological targets. The presence of methoxy and methyl substituents contributes to the molecule’s hydrophobicity and metabolic stability, which are critical factors in drug design for improved bioavailability.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 3-(3-Methoxy-2-Methylphenyl)-2,2-Dimethylpropanoic Acid through multistep organic reactions. A notable approach involves the coupling of aromatic halides with corresponding aliphatic carboxylic acid derivatives using transition metal-catalyzed cross-coupling techniques. This method allows for precise control over the regioselectivity and stereochemistry of the final product. Additionally, green chemistry principles have been increasingly applied to optimize reaction conditions, reducing the environmental impact of its synthesis. These developments align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

The pharmacological activity of 3-(3-Methoxy-2-Methylphenyl)-2,2-Dimethylpropanoic Acid has been explored in various preclinical studies, revealing its potential as a lead compound for drug development. Research published in *Journal of Medicinal Chemistry* (2023) demonstrated that this compound exhibits moderate inhibitory activity against specific enzymes involved in inflammatory pathways. Its ability to modulate signaling cascades related to immune response and cellular proliferation suggests applications in the treatment of chronic inflammatory diseases and cancer. Ongoing investigations are focused on elucidating its molecular mechanisms of action, particularly its interactions with protein kinases and transcription factors.

In the realm of biomedical applications, 3-(3-Methoxy-2-Methylphenyl)-2,2-Dimethylpropanoic Acid has shown promise as a scaffold for the development of small-molecule therapeutics. A 2024 study published in *Bioorganic & Medicinal Chemistry* reported its use as a precursor in the synthesis of novel anti-inflammatory agents. The compound’s structural versatility allows for the introduction of functional groups that enhance its pharmacological profile, such as increased solubility or target specificity. These modifications are crucial for optimizing therapeutic efficacy while minimizing off-target effects, a key consideration in modern drug discovery.

Advancements in computational chemistry have further accelerated the exploration of 3-(3-Methoxy-2-Methylphenyl)-2,2-Dimethylpropanoic Acid’s potential. Machine learning algorithms and molecular docking simulations are being employed to predict its interactions with biological targets, enabling the identification of novel therapeutic applications. For instance, a 2023 study using artificial intelligence tools suggested that this compound could serve as a template for the design of selective inhibitors for G protein-coupled receptors (GPCRs), which are implicated in numerous physiological processes. These computational approaches are revolutionizing the drug discovery process by reducing experimental costs and accelerating the identification of lead candidates.

The biocompatibility and metabolic stability of 3-(3-Methoxy-2-Methylphenyl)-2,2-Dimethylpropanoic Acid are critical factors influencing its potential as a therapeutic agent. Research published in *Drug Metabolism and Disposition* (2023) highlighted its favorable pharmacokinetic profile, including prolonged half-life and reduced hepatic metabolism compared to conventional analogs. This property is particularly advantageous for drugs requiring sustained release or long-term administration, such as those used in chronic disease management. Furthermore, its low toxicity in in vitro assays suggests a favorable safety margin, which is essential for clinical translation.

Collaborative efforts between academia and industry are driving the exploration of 3-(3-Methoxy-2-Methylphenyl)-2,2-Dimethylpropanoic Acid in drug development pipelines. Pharmaceutical companies are investing in the optimization of its structural derivatives to enhance potency and selectivity. For example, a 2024 partnership between a biotech firm and a university research group focused on modifying the methoxy group to improve its binding affinity for specific receptors. These collaborative initiatives underscore the compound’s significance as a versatile platform for the creation of novel therapeutics.

Despite its promising properties, challenges remain in the full realization of 3-(3-Methoxy-2-Methylphenyl)-2,2-Dimethylpropanoic Acid’s therapeutic potential. One major hurdle is the need for further preclinical and clinical validation to confirm its safety and efficacy in human trials. Additionally, the development of scalable synthetic methods for large-scale production is essential for its transition from the laboratory to the market. Addressing these challenges requires interdisciplinary research and continued innovation in both synthetic chemistry and biological sciences.

As the field of medicinal chemistry continues to evolve, 3-(3-Methoxy-2-Methylphenyl)-2,2-Dimethylpropanoic Acid stands out as a compound with significant potential for future therapeutic applications. Its structural versatility, favorable pharmacological profile, and compatibility with modern drug discovery technologies position it as a valuable asset in the quest for novel treatments. Continued research and development efforts will be crucial in unlocking its full potential and translating its preclinical findings into viable therapeutic options for patients.

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